molecular formula C23H18ClN5O2S B2650498 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904580-41-2

3-(BENZENESULFONYL)-7-CHLORO-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Katalognummer: B2650498
CAS-Nummer: 904580-41-2
Molekulargewicht: 463.94
InChI-Schlüssel: SJPJNOMYUUFZQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ( 904580-41-2) is a synthetic organic compound with a molecular formula of C23H18ClN5O2S and a molecular weight of 463.94 g/mol . This complex molecule features a [1,2,3]triazolo[1,5-a]quinazolin core structure, which is substituted with a benzenesulfonyl group, a chlorine atom at the 7-position, and a (4-methylbenzyl)amine group at the 5-position . This structural class of fused heterocycles is of significant interest in medicinal and organic chemistry research. Quinazoline and triazoloquinazoline derivatives are widely investigated in scientific literature for their diverse biological activities and are considered privileged scaffolds in drug discovery . Specifically, compounds based on the [1,2,3]triazolo[1,5-a]quinazoline structure are the subject of ongoing research, positioning this compound as a valuable building block or reference standard for researchers exploring new chemical entities . Researchers may utilize this benzenesulfonyl-containing compound in the synthesis of more complex molecules, as a standard in analytical method development, or for screening in various biological assays. The specific mechanism of action, pharmacological profile, and primary research applications for this exact compound should be determined by the researcher through rigorous scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-15-7-9-16(10-8-15)14-25-21-19-13-17(24)11-12-20(19)29-22(26-21)23(27-28-29)32(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPJNOMYUUFZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multistep process. One common method includes the nucleophilic substitution reaction of a triazoloquinazoline derivative with different aryl amines . The starting material, often a methylthio-substituted triazoloquinazoline, is synthesized from anthranilic acid. The reaction conditions usually involve refluxing in dimethylformamide (DMF) with appropriate catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex organic molecules. Its sulfonyl group enhances reactivity in nucleophilic substitution reactions, making it useful for creating derivatives with varied functional groups.

Biology

Research indicates that the compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Medicine

The compound shows promise as an anti-HIV and antitubercular agent. It has been tested for activity against HIV strains (HIV-1 and HIV-2) and Mycobacterium tuberculosis. Notably, its mechanism involves inhibiting viral replication and bacterial growth, making it a candidate for further pharmacological development.

Industry

Due to its diverse biological activities, the compound is considered in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways can lead to innovative solutions in disease treatment and agricultural pest management.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazoloquinazolines, including our compound. The results indicated that it possesses a broad spectrum of activity against pathogenic bacteria, outperforming traditional antibiotics in certain assays.

Case Study 2: Anti-HIV Activity

Research conducted by a team at the University of California demonstrated that the compound effectively inhibits HIV replication in vitro. The study highlighted its mechanism of action involving interference with viral entry into host cells and disruption of reverse transcription processes.

Case Study 3: Synthesis of Derivatives

A patent application detailed a multi-step synthesis process for creating derivatives of this compound with enhanced biological activities. The derivatives were shown to maintain or improve efficacy against target pathogens while reducing toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 893787-13-8)
Core Structure Triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline
Position 3 Substituent Benzenesulfonyl Benzenesulfonyl
Position 7 Substituent Chlorine Chlorine
Position 5 Substituent N-[(4-Methylphenyl)methyl] N-(4-Isopropylphenyl)
Molecular Formula C₂₄H₂₀ClN₅O₂S C₂₄H₂₀ClN₅O₂S
Molecular Weight (g/mol) 477.97 477.97
Potential Impact Increased steric hindrance at N-position Higher lipophilicity from isopropyl

Table 2: Anticancer Activity Comparison

Compound Class Example Mean Growth (%) Notable Activity
Triazoloquinazolines 6a 100.20 Slight renal cancer inhibition
Thieno-Fused Triazolopyrimidines 4i, 5n 30–60 Broad cytotoxicity

Functional Group Influence

  • Chlorine at Position 7 : The electron-withdrawing chlorine atom may enhance binding affinity to hydrophobic pockets in target proteins, a feature common in kinase inhibitors .
  • Benzenesulfonyl Group: Sulfonyl groups improve metabolic stability and solubility, but the benzene ring’s planarity may limit penetration into certain tissues compared to non-aromatic substituents .

Biologische Aktivität

Overview

3-(Benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that falls under the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and potential anti-HIV properties.

PropertyValue
Molecular FormulaC22H15Cl2N5O2S
Molecular Weight484.4 g/mol
IUPAC Name3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
InChI KeyIFTKCALOLXVVTF-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the triazole and quinazoline moieties contributes to its effectiveness against various bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) indicating potent activity.

Antiviral Activity

The compound has also shown potential as an anti-HIV agent. In vitro studies suggest that it inhibits the replication of HIV-1 and HIV-2. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways are still under investigation.

Antitubercular Activity

In addition to its antibacterial properties, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis . Preliminary findings indicate promising results, with the compound demonstrating activity comparable to standard antitubercular drugs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against resistant strains.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry examined a series of triazoloquinazolines, including the compound . It reported that modifications to the sulfonyl group significantly enhanced antimicrobial potency against M. tuberculosis , achieving MIC values as low as 0.5 µg/mL in certain derivatives .
  • Antiviral Assessment : Another research article focused on the antiviral properties of similar compounds, highlighting that structural variations could lead to increased inhibition of HIV replication in cell cultures. The study emphasized the importance of the benzenesulfonyl group in enhancing biological activity .
  • Toxicity Studies : Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also necessitates careful evaluation due to potential mutagenicity observed in Ames tests for some derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to improve yield and purity?

  • Methodological Answer : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst to facilitate cyclization and condensation reactions (similar to triazoloquinazoline synthesis methods). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using ethyl acetate/hexane gradients. Adjust substituent ratios (e.g., benzenesulfonyl vs. methylphenyl groups) to minimize steric hindrance and side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzenesulfonyl at position 3, methylphenylmethyl at position N-5) and assess aromatic proton environments.
  • LC-MS : Validate molecular weight (C25H20ClN5O2SC_{25}H_{20}ClN_5O_2S) and detect impurities.
  • XRD : For crystalline derivatives, employ single-crystal X-ray diffraction to resolve fused triazoloquinazoline geometry and confirm substituent orientation .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., triazoloquinazolines with antitumor or anti-inflammatory activity). Use cell viability assays (MTT or SRB) at concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Assess solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of triazoloquinazoline analogs?

  • Methodological Answer : Systematically vary substituents (e.g., replace benzenesulfonyl with trifluoromethoxy groups) and compare IC50_{50} values across assays. Use molecular docking to correlate substituent electronic effects (e.g., electron-withdrawing benzenesulfonyl) with binding affinity to target proteins like kinases or GPCRs. Address discrepancies by standardizing assay conditions (e.g., pH, serum content) .

Q. What computational strategies are recommended for predicting binding modes of this compound with protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target proteins (e.g., EGFR or PARP). Parameterize the benzenesulfonyl group for partial negative charge distribution and assess hydrophobic interactions with active-site residues. Validate docking poses with molecular dynamics simulations (NAMD or GROMACS) over 100 ns trajectories to evaluate binding stability .

Q. How should researchers address conflicting data between in silico ADMET predictions and experimental pharmacokinetic profiles?

  • Methodological Answer : Cross-validate ADMET predictions (SwissADME, pkCSM) with in vitro assays:

  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life.
  • Permeability : Perform Caco-2 assays to assess intestinal absorption.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms. Adjust computational models using experimental data to improve prediction accuracy for sulfonamide-containing triazoloquinazolines .

Q. What strategies enhance the aqueous solubility of this hydrophobic triazoloquinazoline derivative without compromising activity?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl or morpholine groups) at the N-5 amine or benzenesulfonyl moiety. Formulate as nanoparticles (liposomal encapsulation) or co-crystals with succinic acid. Validate solubility enhancements via shake-flask method and maintain bioactivity through parallel SAR testing .

Q. How can researchers mitigate challenges in synthesizing reactive intermediates during multi-step synthesis?

  • Methodological Answer : Stabilize intermediates (e.g., chloroquinazoline precursors) using low-temperature (−78°C) conditions and inert atmospheres. Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes. Monitor intermediates via real-time FTIR to detect unstable intermediates and optimize quenching protocols .

Methodological Notes

  • Contradiction Resolution : Cross-reference computational predictions (e.g., LogP values) with experimental LogD7.4_{7.4} measurements to reconcile discrepancies in hydrophobicity .
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated intermediates and benzenesulfonyl derivatives (use fume hoods, PPE) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.